molecular formula C55H92O13 B12302278 Paris saponin V palmitate

Paris saponin V palmitate

Cat. No.: B12302278
M. Wt: 961.3 g/mol
InChI Key: HBFKYOLVZFOGAH-UHFFFAOYSA-N
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Description

Paris saponin V palmitate is a steroidal saponin derived from the plant Paris polyphylla, which is known for its medicinal properties. This compound is a glycoside, consisting of a sugar moiety linked to a steroid aglycone. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and immunology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Paris saponin V palmitate typically involves the extraction of saponins from the rhizomes of Paris polyphylla. The process begins with the hydrolysis of the plant material to release the saponins, followed by purification using techniques such as macroporous resin column chromatography and preparative high-performance liquid chromatography . The final step involves the esterification of Paris saponin V with palmitic acid under controlled conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The rhizomes of Paris polyphylla are harvested and subjected to hydrolysis to release the saponins. These saponins are then purified using macroporous resins and high-performance liquid chromatography. The esterification process is optimized for large-scale production to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Paris saponin V palmitate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used under controlled conditions to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.

    Substitution: Substitution reactions involve reagents such as halogens and alkylating agents to introduce new functional groups into the molecule.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced biological activity and stability .

Comparison with Similar Compounds

Paris saponin V palmitate is unique among steroidal saponins due to its specific structure and biological activity. Similar compounds include:

These compounds share similar structural features but differ in their specific biological activities and therapeutic applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C55H92O13

Molecular Weight

961.3 g/mol

IUPAC Name

[3,4-dihydroxy-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]methyl hexadecanoate

InChI

InChI=1S/C55H92O13/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-43(56)62-32-42-46(58)48(60)50(67-51-49(61)47(59)45(57)35(4)64-51)52(66-42)65-37-24-26-53(5)36(29-37)21-22-38-39(53)25-27-54(6)40(38)30-41-44(54)34(3)55(68-41)28-23-33(2)31-63-55/h21,33-35,37-42,44-52,57-61H,7-20,22-32H2,1-6H3

InChI Key

HBFKYOLVZFOGAH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CC6C5C(C7(O6)CCC(CO7)C)C)C)C)OC8C(C(C(C(O8)C)O)O)O)O)O

Origin of Product

United States

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